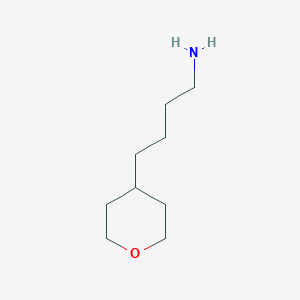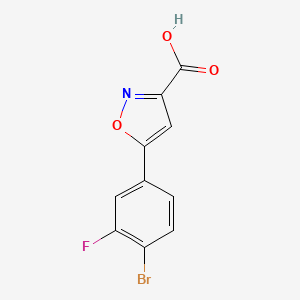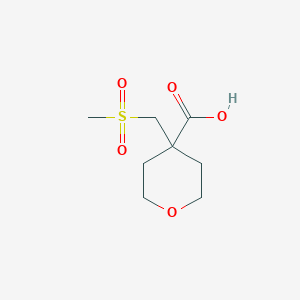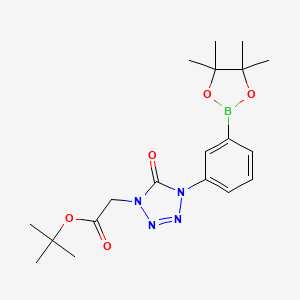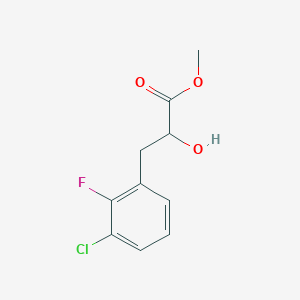
4-(4-Chloro-3-fluorobenzyl)piperidin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Chloro-3-fluorobenzyl)piperidin-4-ol is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing five carbon atoms and one nitrogen atom. This compound is characterized by the presence of a 4-chloro-3-fluorobenzyl group attached to the piperidine ring, which also contains a hydroxyl group at the 4-position. Piperidine derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chloro-3-fluorobenzyl)piperidin-4-ol can be achieved through several synthetic routes. One common method involves the reaction of 4-chloro-3-fluorobenzyl chloride with piperidin-4-ol in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane or toluene at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. Industrial production often employs optimized reaction conditions, including the use of catalysts and advanced purification techniques to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Chloro-3-fluorobenzyl)piperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are employed for nucleophilic aromatic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield 4-(4-Chloro-3-fluorobenzyl)piperidin-4-one, while substitution reactions can introduce various functional groups onto the benzyl ring .
Applications De Recherche Scientifique
4-(4-Chloro-3-fluorobenzyl)piperidin-4-ol has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential analgesic, anti-inflammatory, and antiviral activities.
Biological Research: The compound is studied for its interactions with biological targets, such as receptors and enzymes, to understand its mechanism of action and potential therapeutic uses.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules and is used in various organic reactions to explore new chemical transformations.
Industrial Applications: The compound is utilized in the development of agrochemicals, dyes, and other industrial products.
Mécanisme D'action
The mechanism of action of 4-(4-Chloro-3-fluorobenzyl)piperidin-4-ol involves its interaction with specific molecular targets, such as receptors and enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. For example, it may bind to opioid receptors to exert analgesic effects or inhibit enzymes involved in inflammatory processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(4-Chloro-3-trifluoromethylbenzyl)piperidin-4-ol: Similar in structure but with a trifluoromethyl group instead of a fluorine atom.
4-(4-Fluorobenzyl)piperidin-4-ol: Lacks the chlorine atom on the benzyl ring.
4-(4-Chlorobenzyl)piperidin-4-ol: Lacks the fluorine atom on the benzyl ring.
Uniqueness
4-(4-Chloro-3-fluorobenzyl)piperidin-4-ol is unique due to the presence of both chlorine and fluorine atoms on the benzyl ring, which can influence its chemical reactivity and biological activity. The combination of these substituents may enhance its potency and selectivity for certain biological targets compared to similar compounds .
Propriétés
Formule moléculaire |
C12H15ClFNO |
|---|---|
Poids moléculaire |
243.70 g/mol |
Nom IUPAC |
4-[(4-chloro-3-fluorophenyl)methyl]piperidin-4-ol |
InChI |
InChI=1S/C12H15ClFNO/c13-10-2-1-9(7-11(10)14)8-12(16)3-5-15-6-4-12/h1-2,7,15-16H,3-6,8H2 |
Clé InChI |
LKNDBYZQDXKYOJ-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCC1(CC2=CC(=C(C=C2)Cl)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


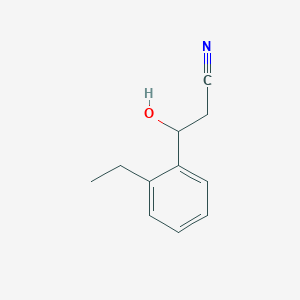
![tert-butylN-[(4-bromoquinolin-6-yl)methyl]-N-[(tert-butoxy)carbonyl]carbamate](/img/structure/B13596941.png)
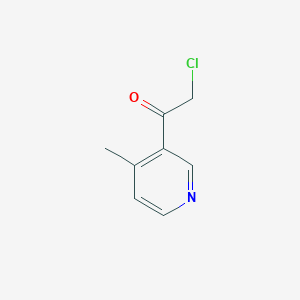
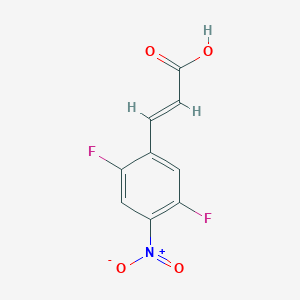
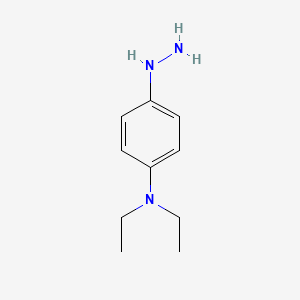
![2-Chloro-1-{4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl}ethan-1-one](/img/structure/B13596951.png)

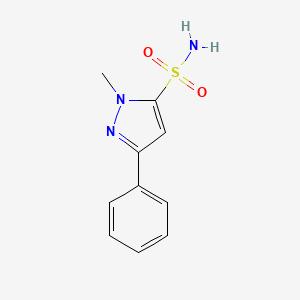
![Tert-butyl 5-methoxy-3-azabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B13596960.png)
